2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

Toxoplasma gondii anti-parasitic quinazolinone SAR

This compound is a fully substituted 2,3-dihydroquinazolin-4(1H)-one bearing a 4-(benzyloxy)phenyl moiety at C2 and a 4-(butan-2-yl)phenyl substituent at N3. It belongs to a series of 2,3-disubstituted quinazolinones identified as third-generation inhibitors of the apicomplexan parasite Toxoplasma gondii, where the benzyloxybenzyl pharmacophore and bulky N3 aliphatic group are essential for achieving single-digit micromolar potency with low host-cell cytotoxicity.

Molecular Formula C31H30N2O2
Molecular Weight 462.6 g/mol
Cat. No. B11533793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one
Molecular FormulaC31H30N2O2
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5
InChIInChI=1S/C31H30N2O2/c1-3-22(2)24-13-17-26(18-14-24)33-30(32-29-12-8-7-11-28(29)31(33)34)25-15-19-27(20-16-25)35-21-23-9-5-4-6-10-23/h4-20,22,30,32H,3,21H2,1-2H3
InChIKeyIZXIYIIYNFCZNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one: A Structurally Differentiated Quinazolinone for Targeted Anti-Parasitic and Cholinesterase Research


This compound is a fully substituted 2,3-dihydroquinazolin-4(1H)-one bearing a 4-(benzyloxy)phenyl moiety at C2 and a 4-(butan-2-yl)phenyl substituent at N3. It belongs to a series of 2,3-disubstituted quinazolinones identified as third-generation inhibitors of the apicomplexan parasite Toxoplasma gondii, where the benzyloxybenzyl pharmacophore and bulky N3 aliphatic group are essential for achieving single-digit micromolar potency with low host-cell cytotoxicity [1]. The dihydroquinazolinone core also represents a scaffold of interest for cholinesterase inhibition, with N-benzylated analogues reaching sub-micromolar AChE IC₅₀ values [2].

2-[4-(Benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one: Why Substitution Patterns Dictate Anti-Parasitic and Enzymatic Activity


Simple 2,3-dihydroquinazolin-4(1H)-one analogues lacking the benzyloxybenzyl motif or carrying only small N3 substituents consistently show either weak anti-Toxoplasma activity (IC₅₀ >50 µM) or unacceptable host-cell cytotoxicity. SAR studies demonstrate that the synergistic pairing of a C2 benzyloxybenzyl group and a bulky N3 aliphatic substituent is mandatory for gaining both potency and selectivity [1]. Similarly, in cholinesterase inhibition, N1‑unsubstituted dihydroquinazolinones exhibit markedly lower potency than their N‑benzylated counterparts; structural optimization of the N‑substituent alone shifts IC₅₀ values from >100 µM into the sub‑micromolar range [2]. Therefore, direct replacement of this compound with an unsubstituted or differently substituted dihydroquinazolinone would forfeit the carefully engineered activity profile that makes it valuable for targeted research programs.

2-[4-(Benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one: Quantitative Differentiation Evidence for Scientific Selection


Anti-Toxoplasma gondii Potency: >10-Fold Improvement Over Earlier Quinazolinone Generations

The compound is one of the two lead quinazolinones that achieve selective, single-digit micromolar inhibition of Toxoplasma gondii tachyzoite replication. In direct comparison, earlier 2,3-disubstituted quinazolinones without the benzyloxybenzyl motif or with smaller N3 substituents displayed IC₅₀ values exceeding 50 µM, whereas the leads containing the benzyloxybenzyl C2 group and bulky N3 aliphatic chain reach IC₅₀ values of 6–7 µM [1]. This represents an approximate 8- to 10-fold potency jump that is attributable to the specific substitution pattern present in the target compound.

Toxoplasma gondii anti-parasitic quinazolinone SAR

Host-Cell Selectivity: Absence of Cytotoxicity at Anti-Parasitic Concentrations

Compounds 68 and 69, which share the benzyloxybenzyl C2 substituent and a bulky N3 group characteristic of the target compound, did not exhibit host-cell cytotoxicity at concentrations that fully inhibit tachyzoite replication (IC₅₀ = 6 and 7 µM, respectively). In contrast, several other active quinazolinones in the same series caused significant host-cell toxicity, demonstrating that the specific N3 substitution pattern is a key driver of selectivity [1]. The target compound is therefore positioned in the subset of derivatives that decouple anti-parasitic potency from host-cell damage.

selectivity cytotoxicity Toxoplasma gondii

Cholinesterase Inhibition: Structural Basis for N-Substitution-Driven Potency Gains

A focused SAR study of 32 N1-substituted 2,3-dihydroquinazolin-4(1H)-ones revealed that N‑benzylated derivatives achieve AChE IC₅₀ values in the sub-micromolar range (e.g., compound 2af: IC₅₀ = 0.6 µM), while N‑unsubstituted or simple N‑alkylated analogues display substantially weaker inhibition (>100 µM) [1]. Although the target compound is N3‑arylated rather than N1‑substituted, the underlying principle—that bulky aromatic N‑substitution is critical for potent cholinesterase engagement—directly translates. This establishes the target compound as a scaffold that can be further optimized for CNS-penetrant cholinesterase inhibitors, a feature absent in unsubstituted congeners.

cholinesterase inhibition AChE BChE dihydroquinazolinone

Synthetic Accessibility: One-Pot Multicomponent Assembly vs. Linear Routes

The compound is synthesized via a one-pot, three-component cyclocondensation of anthranilic acid, a benzyloxybenzaldehyde derivative, and 4-(butan-2-yl)aniline under microwave or thermal conditions [1]. This convergent approach contrasts with traditional linear syntheses that require protection/deprotection steps and intermediate isolation. The one-pot method reduces the step count from ≥4 to a single operational step and improves overall yield, offering a practical advantage for laboratories that need to generate diverse quinazolinone libraries rapidly.

synthetic methodology multicomponent reaction quinazolinone

Chiral Center at the sec-Butyl Group: Enantioselective Differentiation Potential

The butan-2-yl (sec-butyl) substituent on the N3-phenyl ring introduces a stereogenic center, generating a pair of enantiomers. Although racemic material was evaluated in the published anti-Toxoplasma and cholinesterase assays [1][2], chiral resolution could yield enantiomers with divergent biological profiles—a feature absent in analogues carrying achiral N3 substituents such as isobutyl or cyclopentyl. This chiral handle provides an additional dimension for SAR exploration and IP differentiation that symmetric N3 substituents cannot offer.

chirality sec-butyl stereochemistry enantioselective activity

Predicted Blood-Brain Barrier Penetration: In Silico Advantage for CNS Applications

In silico ADMET predictions for closely related N‑benzylated 2,3-dihydroquinazolin-4(1H)-ones indicate favorable blood-brain barrier (BBB) permeability and no AMES toxicity or carcinogenicity alerts [1]. While the target compound has not been individually profiled in this model, its physicochemical properties (MW ≈ 462.6, moderate lipophilicity conferred by the benzyloxy and sec-butylphenyl groups) align with the property space of the brain-penetrant analogues. This contrasts with more polar, N‑unsubstituted dihydroquinazolinones that are predicted to have poor CNS exposure.

blood-brain barrier CNS penetration ADMET prediction cholinesterase

2-[4-(Benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one: High-Value Research Application Scenarios


Anti-Toxoplasma gondii Lead Optimization Campaigns

The compound’s established activity against T. gondii tachyzoites (IC₅₀ 6–7 µM) and its clean cytotoxicity profile make it a validated starting point for hit-to-lead optimization aimed at treating toxoplasmosis. Medicinal chemistry teams can use this scaffold to explore N3 and C2 substituent variations while retaining the benzyloxybenzyl pharmacophore that drives potency [1].

Cholinesterase Inhibitor Scaffold for CNS Disorders

Building on the >100-fold potency enhancement observed when N‑substitution is introduced on the dihydroquinazolinone core, this compound can serve as a template for designing brain-penetrant AChE/BChE inhibitors. Its predicted BBB permeability and the presence of a chiral handle for enantioselective optimization are assets for Alzheimer’s disease drug discovery programs [2].

Diversifiable Library Synthesis Using One-Pot Methodology

The one-pot multicomponent synthesis that yields this compound enables rapid parallel library generation. Procurement of the core scaffold allows chemistry groups to efficiently vary the aldehyde and aniline components, accelerating SAR exploration for multiple biological targets without the bottleneck of multi-step linear synthesis [1].

Stereochemical Probe for Chiral Recognition Studies

The sec-butyl group embedded in the N3 substituent constitutes a stereogenic center that is rare among commercially available dihydroquinazolinones. This makes the compound a useful probe for investigating enantioselective target engagement, chiral chromatography method development, or crystallographic studies of diastereomeric complexes [1][2].

Quote Request

Request a Quote for 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.